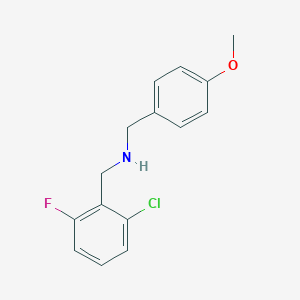
1-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)methanamine, also known as SCH-23390, is a potent and selective dopamine D1 receptor antagonist. It has been extensively studied for its potential use in treating various neurological disorders, including Parkinson's disease, schizophrenia, and addiction. In
Mechanism of Action
1-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)methanamine works by selectively blocking the dopamine D1 receptor, which is involved in various neurological processes, including motor function, reward, and cognition. By blocking this receptor, 1-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)methanamine can modulate dopamine signaling in the brain, leading to improvements in various neurological disorders.
Biochemical and Physiological Effects:
1-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)methanamine has been shown to have various biochemical and physiological effects. It can improve motor function in Parkinson's disease patients by increasing dopamine signaling in the brain. It can also reduce the positive symptoms of schizophrenia by blocking dopamine signaling in certain areas of the brain. In addition, 1-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)methanamine has been shown to reduce drug-seeking behavior in cocaine-addicted rats by blocking dopamine signaling in the brain's reward center.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)methanamine in lab experiments is its potency and selectivity for the dopamine D1 receptor. This allows researchers to selectively target this receptor and study its effects on various neurological processes. However, one limitation of using 1-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)methanamine is its potential for off-target effects, particularly at higher doses. Researchers must be careful to use appropriate doses and controls to ensure that any observed effects are due to selective dopamine D1 receptor blockade.
Future Directions
There are several future directions for research on 1-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)methanamine. One area of interest is its potential use in treating other neurological disorders, such as Alzheimer's disease and depression. Another area of interest is its potential use in combination with other medications to enhance their therapeutic effects. Additionally, researchers may investigate the long-term effects of 1-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)methanamine on dopamine signaling and neurological function. Overall, 1-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)methanamine is a promising compound with potential for further research and therapeutic development.
Synthesis Methods
1-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)methanamine can be synthesized through a multi-step process, starting with the reaction of 2-chloro-6-fluoroaniline with 4-methoxybenzyl chloride to form 1-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)aniline. This intermediate is then reacted with formaldehyde and ammonium chloride to form the final product, 1-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)methanamine.
Scientific Research Applications
1-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)methanamine has been extensively studied for its potential use in treating various neurological disorders. It has been shown to be effective in treating Parkinson's disease by improving motor function and reducing the side effects of other medications used to treat the disease. In addition, 1-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)methanamine has been studied for its potential use in treating schizophrenia by reducing the positive symptoms of the disease, such as hallucinations and delusions. It has also been studied for its potential use in treating addiction, particularly cocaine addiction, by reducing drug-seeking behavior.
properties
Product Name |
1-(2-chloro-6-fluorophenyl)-N-(4-methoxybenzyl)methanamine |
|---|---|
Molecular Formula |
C15H15ClFNO |
Molecular Weight |
279.73 g/mol |
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-1-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C15H15ClFNO/c1-19-12-7-5-11(6-8-12)9-18-10-13-14(16)3-2-4-15(13)17/h2-8,18H,9-10H2,1H3 |
InChI Key |
POULVBKTXAYZIM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNCC2=C(C=CC=C2Cl)F |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-cyclohexyl-N'-[(1-phenylcyclopropyl)methyl]urea](/img/structure/B262623.png)
![N-(1-adamantyl)-N'-{2-[(4-chlorobenzyl)oxy]ethyl}urea](/img/structure/B262629.png)


![2-[(4-bromobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol](/img/structure/B262637.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-(4-isopropylbenzyl)amine](/img/structure/B262639.png)
![1-[(2-{[4-(Propan-2-yl)benzyl]amino}ethyl)amino]propan-2-ol](/img/structure/B262640.png)
![N-[4-(diethylamino)benzyl]-N-(4-methoxybenzyl)amine](/img/structure/B262644.png)
![2-({[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methyl}amino)-1-phenylethanol](/img/structure/B262645.png)
![1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol](/img/structure/B262646.png)
![1-[4-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)phenyl]ethanol](/img/structure/B262647.png)